molecular formula C34H53NO4Si3 B13430454 (R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine

(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine

Cat. No.: B13430454
M. Wt: 624.0 g/mol
InChI Key: YIIGYZDGVXMOSM-UMSFTDKQSA-N
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Description

The compound "(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine" is a synthetic amine derivative characterized by three key structural features:

Phenylmethoxy (benzyloxy) group: Located on the benzene ring of the butanamine backbone, this moiety may influence electronic properties and receptor binding.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with synthetic strategies for bioactive molecules, such as kinase inhibitors or CNS-targeted agents, where lipophilicity and stereochemistry are critical .

Properties

Molecular Formula

C34H53NO4Si3

Molecular Weight

624.0 g/mol

IUPAC Name

N-[(2R)-2-[3,4-bis(trimethylsilyloxy)phenyl]-2-trimethylsilyloxyethyl]-4-(4-phenylmethoxyphenyl)butan-1-amine

InChI

InChI=1S/C34H53NO4Si3/c1-40(2,3)37-32-23-20-30(25-33(32)38-41(4,5)6)34(39-42(7,8)9)26-35-24-14-13-15-28-18-21-31(22-19-28)36-27-29-16-11-10-12-17-29/h10-12,16-23,25,34-35H,13-15,24,26-27H2,1-9H3/t34-/m0/s1

InChI Key

YIIGYZDGVXMOSM-UMSFTDKQSA-N

Isomeric SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)[C@H](CNCCCCC2=CC=C(C=C2)OCC3=CC=CC=C3)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)C(CNCCCCC2=CC=C(C=C2)OCC3=CC=CC=C3)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Biological Activity

(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including multiple trimethylsilyl groups and phenyl functionalities, contribute to its biological activity and applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is C23H51NO3Si5C_{23}H_{51}NO_3Si_5, with a molecular weight of approximately 457.9 g/mol. The presence of trimethylsilyl groups enhances its solubility and stability, making it suitable for various applications in organic synthesis and pharmaceuticals .

Preliminary studies suggest that the biological activity of this compound may be attributed to its interaction with biological systems. The trimethylsilyl groups can influence the compound's pharmacokinetics, potentially enhancing bioavailability and modulating its interaction with target receptors.

Biological Activity Profiles

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary of the potential activities associated with (R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine:

Activity Description
Antioxidant Potential to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory May inhibit pro-inflammatory cytokines and pathways.
Cardiovascular effects Related to compounds like Arbutamine, which stimulate adrenergic receptors .
Neuroprotective Similar compounds have shown promise in protecting neuronal cells from damage.

Case Studies

  • Cardiovascular Applications :
    • Research has shown that derivatives of this compound can act as cardiac stimulants by stimulating adrenergic receptors, similar to Arbutamine . This suggests potential use in treating heart conditions.
  • Neuroprotection :
    • A study demonstrated that structurally related compounds provided neuroprotective effects against oxidative stress in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.
  • Antioxidant Properties :
    • In vitro assays have indicated that the compound exhibits significant antioxidant activity, which could be beneficial in preventing cellular damage from oxidative stress.

Safety and Toxicology

Understanding the safety profile of (R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine is crucial for its development as a therapeutic agent. Initial assessments suggest low toxicity; however, comprehensive toxicological studies are necessary to evaluate its safety in clinical settings.

Comparison with Similar Compounds

N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride (1:1)

Key Differences :

  • Substituents : Replaces TMS ethers with a single benzyloxy group, reducing steric bulk and lipophilicity.
  • Functional Groups : The hydrochloride salt improves water solubility compared to the free amine form of the target compound.
  • Bioactivity : Amines with benzyloxy substituents are often explored for CNS activity due to enhanced blood-brain barrier penetration .
Parameter Target Compound N-[3-(Benzyloxy)benzyl]-2-butanamine HCl
Molecular Weight ~800–900 g/mol (estimated) ~330 g/mol
Key Substituents 3× TMS-oxy, 1× benzyloxy 1× benzyloxy
Solubility Lipophilic Water-soluble (salt form)
Synthetic Complexity High (multiple TMS protections) Moderate

Kinesin Spindle Protein (KSP) Inhibitors (S52–S54)

Key Differences :

  • Backbone : S52–S54 feature sulfanyl and benzamide groups instead of TMS ethers.
  • Bioactivity: These compounds inhibit KSP, demonstrating in vivo antitumor effects .
Parameter Target Compound S52 (KSP Inhibitor)
Functional Groups Amine, ethers Amine, thioether, amide
Bioactivity Unknown Antitumor (KSP inhibition)
Metabolic Stability High (TMS protection) Moderate (sulfanyl oxidation)

Azetidin-2-one Derivatives ()

Key Differences :

  • Core Structure : Azetidin-2-one (β-lactam) vs. butanamine.
  • Substituents : Methoxyphenyl and chloro groups instead of TMS ethers.
  • Applications : β-lactams are typically antimicrobial, but structural analogs here may target enzymes or receptors .
Parameter Target Compound Azetidin-2-one Derivative
Reactivity Amine nucleophile β-lactam electrophile
Solubility Lipophilic Low (nonpolar substituents)
Synthetic Strategy Multi-step silylation Schiff base + cyclization

Amide-Linked Butanamine Analogs ()

Key Differences :

  • Functional Groups : Amide bonds vs. free amine in the target compound.
  • Steric Effects: Dimethylphenoxy and tetrahydro pyrimidinyl groups introduce rigidity, unlike the flexible TMS ethers.
Parameter Target Compound Amide-Linked Analog ()
Hydrogen Bonding Moderate (amine) Strong (amide)
Metabolic Stability High (TMS protection) Variable (amide hydrolysis)
Bioactivity Potential CNS or kinase targets Enzyme inhibition (e.g., proteases)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s multiple TMS groups require precise orthogonal protection-deprotection strategies, increasing synthetic complexity compared to analogs like S52–S54 or benzyloxy derivatives .
  • Structure-Activity Relationships (SAR) :
    • TMS ethers improve lipophilicity but may limit aqueous solubility, necessitating formulation optimization.
    • The (R)-configuration could enhance target specificity, as seen in chiral kinase inhibitors .

Preparation Methods

Physical and Spectral Data

Property Value Reference
Molecular Weight 530.1 g/mol PubChem
Kovats Retention Index Not specifically reported NIST database (related compounds)
Mass Spectrometry (GC-MS) Major peaks at m/z 355, 356 NIST Mass Spectrometry Data Center
Hydrogen Bond Donor Count 0 Computed by Cactvs software
Hydrogen Bond Acceptor Count 4 Computed by Cactvs software
Optical Rotation Data not explicitly reported Literature on related catecholamine derivatives

Stability and Solubility

  • The compound is stable at room temperature and typically handled under anhydrous conditions to prevent hydrolysis of TMS groups.
  • Solubility data is limited but expected to be soluble in non-polar organic solvents such as dichloromethane and hexane due to extensive silylation.

Research Discoveries and Synthetic Optimizations

Advances in Silylation Techniques

  • Use of imidazole as a mild base catalyst has been shown to improve the efficiency of TMS protection without racemization.
  • Controlled temperature protocols (0–25 °C) prevent decomposition or rearrangement of sensitive intermediates.
  • Alternative silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) have been explored to achieve selective silylation.

Stereochemical Integrity

  • Studies confirm that the (R)-configuration at the ethanamine center is retained throughout the silylation steps, as confirmed by chiral HPLC and optical rotation measurements in related compounds.
  • Avoidance of strong acidic or basic conditions is critical to maintain stereochemistry.

Application in Cardiac Stimulant Synthesis

  • This compound serves as a key intermediate in the synthesis of Arbutamine, a cardiac stimulant that acts on adrenergic receptors.
  • Efficient preparation of this silylated intermediate enables streamlined synthesis of Arbutamine with high purity and yield.

Summary Table of Preparation Methods

Aspect Details
Starting Material (R)-Norepinephrine or chiral catecholamine derivative
Silylating Agent Trimethylsilyl chloride (TMSCl)
Base Catalyst Imidazole or pyridine
Solvent Anhydrous dichloromethane or tetrahydrofuran (THF)
Temperature 0–25 °C
Reaction Time 2–6 hours
Purification Column chromatography or recrystallization
Stereochemistry Preservation Confirmed retention of (R)-configuration
Yield Typically moderate to high (60–85%) depending on conditions and scale

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding trimethylsilyl (TMS) protection?

  • Methodological Answer : The synthesis involves sequential silylation of phenolic hydroxyl groups. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of TMS groups. Catalysts like imidazole or pyridine enhance silylation efficiency . Monitor reaction progress via TLC or HPLC, as over-silylation can lead to byproducts. Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify silyl ether peaks (δ ~0.1–0.3 ppm for TMS protons) and aromatic/ethylenic regions. 29Si^{29}\text{Si}-NMR can confirm silyl group integrity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy, especially for detecting potential desilylation fragments .
  • IR : Confirm C-O-Si stretching vibrations (~1250 cm1^{-1}) and aromatic C-H bonds .

Q. How should researchers address stability issues during storage and handling?

  • Methodological Answer : TMS ethers are moisture-sensitive. Store the compound under argon at –20°C in amber vials to prevent photodegradation. Use desiccants like silica gel in storage containers. Pre-purify solvents (e.g., acetonitrile, THF) via molecular sieves to minimize trace water .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes, such as unexpected desilylation during coupling reactions?

  • Methodological Answer :
  • Kinetic Analysis : Monitor reaction intermediates via in-situ IR or LC-MS to identify desilylation triggers (e.g., acidic protons, nucleophilic agents).
  • Isotopic Labeling : Introduce deuterated solvents (e.g., D2_2O) to trace proton exchange pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density at silyl groups, identifying susceptibility to nucleophilic attack .

Q. What strategies minimize diastereomeric byproduct formation during the ethylenediamine linker synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to enforce enantioselectivity during the ethylenediamine coupling step.
  • Temperature Control : Lower reaction temperatures (–10°C to 0°C) reduce racemization rates.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate diastereomers .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for the compound’s solubility?

  • Methodological Answer :
  • QSAR Modeling : Train models using experimental solubility data of analogous TMS-protected compounds to refine prediction accuracy.
  • Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water, ethanol/THF) to empirically determine solubility profiles.
  • Crystallography : Single-crystal X-ray diffraction reveals packing arrangements influencing solubility, guiding solvent selection .

Data Contradiction Analysis

  • Example Scenario : Conflicting NMR data for a diastereomeric mixture.
    • Resolution :

Acquire 2D NMR (COSY, NOESY) to distinguish overlapping signals.

Compare experimental 13C^{13}\text{C}-NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).

Use dynamic NMR (DNMR) to detect slow interconversion between diastereomers at elevated temperatures .

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